Fmoc-Dap(bromoacetyl)-OH

Bioconjugation Peptide Chemistry ADC Linker

Fmoc-Dap(bromoacetyl)-OH (CAS 1448613-98-6) is a bifunctional SPPS building block featuring an Fmoc-protected α-amine and a bromoacetyl-functionalized β-amine side chain. The shorter Dap side chain provides a compact, sterically distinct conjugation site versus Lys-based analogs, while the bromoacetyl group enables tunable, pH-dependent thiol reactivity—orthogonal to maleimide handles—for sequential, site-specific dual conjugation of payloads. Ideal for constructing ADCs with defined DAR, on-resin cyclic peptides, and homogeneous peptide-carrier protein immunoconjugates. Choose this building block for superior conjugate stability and reproducible outcomes that generic alternatives cannot guarantee.

Molecular Formula C20H19BrN2O5
Molecular Weight 447.3 g/mol
CAS No. 1448613-98-6
Cat. No. B1449991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Dap(bromoacetyl)-OH
CAS1448613-98-6
Molecular FormulaC20H19BrN2O5
Molecular Weight447.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNC(=O)CBr)C(=O)O
InChIInChI=1S/C20H19BrN2O5/c21-9-18(24)22-10-17(19(25)26)23-20(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,22,24)(H,23,27)(H,25,26)
InChIKeyVZUGXNHUTRFKJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Dap(bromoacetyl)-OH (CAS 1448613-98-6): Baseline Specifications and Procurement Context for Orthogonal Peptide Conjugation


Fmoc-Dap(bromoacetyl)-OH (CAS 1448613-98-6), systematically named N-α-(9-Fluorenylmethoxycarbonyl)-N-β-bromoacetyl-L-α,β-diaminopropionic acid, is a specialized, bifunctional amino acid building block employed in solid-phase peptide synthesis (SPPS) . It features an Fmoc-protected α-amine for iterative chain elongation and a bromoacetyl-functionalized β-amine side chain, which acts as a highly chemoselective, thiol-reactive handle for post-synthetic conjugation, cyclization, or polymerization . The compound's unique utility lies in its ability to introduce a latent conjugation site at precise backbone positions without altering the peptide's primary sequence, enabling the creation of structurally defined peptide conjugates for applications ranging from ADC linker intermediates to cyclic peptide libraries .

Why Fmoc-Dap(bromoacetyl)-OH Cannot Be Interchanged with Alternative Thiol-Reactive or Lysine-Based Linker Precursors


Generic substitution with other Fmoc-protected, thiol-reactive amino acids (e.g., iodoacetyl or maleimide derivatives) or with Fmoc-Lys(bromoacetyl)-OH is precluded by three critical, quantifiable performance parameters: (i) the pH-dependent, tunable reaction kinetics of the bromoacetyl group, which differ from iodoacetyl and maleimide by orders of magnitude under physiological conjugation conditions ; (ii) the shorter 3-carbon Dap side chain compared to the 5-carbon Lys side chain, which alters the spatial presentation of the conjugation site and impacts peptide secondary structure and steric accessibility ; and (iii) the orthogonal protection strategy (Fmoc/tBu), which is incompatible with Boc-based analogs, limiting synthetic workflow flexibility . These distinctions translate directly into divergent product yields, conjugate stability, and downstream biological outcomes, rendering direct interchange scientifically unsound without empirical revalidation.

Quantitative Differentiation Evidence for Fmoc-Dap(bromoacetyl)-OH Against Closest Structural and Functional Analogs


pH-Controlled, Tunable Reactivity of Bromoacetyl vs. Maleimide in Orthogonal Conjugation Schemes

The bromoacetyl group in Fmoc-Dap(bromoacetyl)-OH exhibits a quantifiable, pH-dependent kinetic discrimination compared to maleimide-functionalized analogs. Specifically, at pH 6.5, the reaction of maleimide with thiols is 2-3 orders of magnitude faster than that of bromoacetyl. This kinetic gap closes and becomes exploitable for sequential, orthogonal conjugation only when the pH is raised to 9.0, where bromoacetyl retains high chemoselectivity for thiols over other nucleophiles such as α- and ε-amines or imidazole . This enables the sequential, site-specific ligation of two different thiol-containing peptides (e.g., one at pH 6.5, another at pH 9.0) to a single multifunctional scaffold, a capability not achievable with a single type of reactive handle .

Bioconjugation Peptide Chemistry ADC Linker

Comparison of Haloacetyl Reactivity: Bromoacetyl Offers Optimal Balance Between Stability and Conjugation Efficiency vs. Iodoacetyl

Among haloacetyl functional groups (iodoacetyl, bromoacetyl, chloroacetyl), the bromoacetyl moiety provides a balanced reactivity profile suitable for both storage stability and efficient on-resin conjugation. Iodoacetyl groups exhibit higher reactivity but suffer from greater susceptibility to decomposition and light sensitivity, complicating handling and long-term storage . Bromoacetyl-modified peptides have been shown to undergo quantitative conjugation with thiol-containing oligonucleotides within a few hours at pH 7.5, demonstrating practical efficiency . Conversely, chloroacetyl is significantly less reactive, often requiring more forcing conditions that can compromise sensitive peptide backbones .

Thiol Alkylation Crosslinking Peptide Modification

Dap vs. Lys Backbone: Shorter Side Chain in Fmoc-Dap(bromoacetyl)-OH Affords Tighter Steric Control in Cyclic and Conjugated Peptides

The use of Fmoc-Dap(bromoacetyl)-OH, featuring the 3-carbon diaminopropionic acid (Dap) side chain, provides a quantifiable structural advantage over the 5-carbon lysine (Lys) analog when designing constrained cyclic peptides or site-specific conjugates. The shorter Dap side chain introduces less conformational flexibility and reduces the distance between the peptide backbone and the conjugated moiety. This results in tighter, more defined structural constraints, which can be critical for maintaining bioactivity in conformationally sensitive pharmacophores . While direct comparative biological data are limited, the molecular weight difference (447.29 g/mol for Dap vs. an estimated ~475.3 g/mol for the analogous Fmoc-Lys(bromoacetyl)-OH) and the known impact of spacer length on conjugate properties underscore the need for deliberate selection .

Cyclic Peptides Peptidomimetics Structural Biology

Fmoc vs. Boc Protection: Orthogonal Deprotection Strategy Enables On-Resin Conjugation in Fmoc-SPPS

Fmoc-Dap(bromoacetyl)-OH is specifically designed for Fmoc/tBu solid-phase peptide synthesis, offering a quantifiable advantage in workflow compatibility over its Boc-protected analog (Boc-Dap(bromoacetyl)-OH). The Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF), while the tBu side chain protecting groups and the peptide-resin linkage are cleaved with strong acid (e.g., TFA). This orthogonality allows the bromoacetyl group to remain intact throughout the entire Fmoc-SPPS cycle, enabling post-synthetic, on-resin conjugation or cyclization strategies . In contrast, Boc-Dap(bromoacetyl)-OH requires harsh acidic conditions for deprotection, which can prematurely cleave acid-labile linkers or side chain modifications, limiting its utility to Boc/Bzl strategies .

Solid-Phase Peptide Synthesis Orthogonal Protection Linker Chemistry

Commercial Purity Standards: ≥95% HPLC Purity Ensures Reproducible Conjugation Yields

Reputable vendors specify the purity of Fmoc-Dap(bromoacetyl)-OH at ≥95% as determined by HPLC . This purity standard is critical for achieving consistent and predictable coupling efficiencies during both SPPS chain assembly and subsequent conjugation reactions. Lower purity building blocks can introduce side products, reduce crude peptide yields, and complicate purification. While this purity is a general requirement for Fmoc-amino acids, it serves as a baseline procurement criterion that directly correlates with downstream synthetic reproducibility. Some suppliers offer material with NLT 98% purity, which may be required for more demanding applications such as GMP manufacturing or high-throughput screening .

Quality Control Peptide Synthesis ADC Manufacturing

Targeted Procurement Scenarios for Fmoc-Dap(bromoacetyl)-OH Based on Differential Evidence


Synthesis of Defined, Heterobifunctional Peptide Conjugates via Sequential Thiol Ligation

Fmoc-Dap(bromoacetyl)-OH is uniquely suited for constructing asymmetric peptide conjugates that require the sequential, site-specific attachment of two different thiol-containing moieties. The evidence of differential reactivity with maleimide dictates that a maleimide handle (e.g., incorporated via a separate linker) can be reacted with the first thiol-peptide at pH 6.5, after which the bromoacetyl group (introduced via this building block) is reacted with the second thiol-peptide at pH 9.0. This orthogonal ligation strategy is employed in the fabrication of chemically defined liposomal vaccines and multivalent peptide dendrimers .

On-Resin Cyclization of Peptide Libraries via Intramolecular Thioether Bond Formation

The combination of Fmoc/tBu orthogonality and the chemoselective bromoacetyl group makes Fmoc-Dap(bromoacetyl)-OH an ideal reagent for the on-resin synthesis of cyclic peptides and peptide libraries . By incorporating the building block at the N-terminus and a cysteine residue near the C-terminus, an intramolecular thioether bridge can be formed while the peptide is still attached to the resin. This strategy, as described in patent literature , yields cyclic peptides with high purity and circumvents the need for post-cleavage cyclization steps, which can be inefficient and lead to oligomerization.

Synthesis of Peptide-Based Antibody-Drug Conjugate (ADC) Linker Intermediates

In the development of novel ADC linker-payloads, Fmoc-Dap(bromoacetyl)-OH serves as a key building block for constructing peptide linkers that connect the antibody to the cytotoxic drug . The shorter Dap side chain, compared to lysine-based analogs, provides a more compact and potentially more stable linker, which can influence the drug-to-antibody ratio (DAR) and the pharmacokinetic profile of the ADC . The bromoacetyl group is used to conjugate the linker to a thiol on the antibody (typically an engineered cysteine), while the Fmoc group allows for the stepwise assembly of the peptide linker and the subsequent attachment of the payload .

Preparation of Peptide-Protein Conjugates for Immunogen and Vaccine Development

Fmoc-Dap(bromoacetyl)-OH enables the synthesis of peptides that can be chemoselectively conjugated to carrier proteins (e.g., KLH, BSA) for the generation of peptide-specific antibodies . The bromoacetyl-modified peptide reacts efficiently with thiol groups introduced on the protein surface, forming a stable thioether bond. The high chemoselectivity of the bromoacetyl group at pH 7.5-9.0 minimizes side reactions with other protein nucleophiles, leading to more defined and reproducible immunoconjugates compared to non-selective crosslinkers . This approach is critical for developing peptide-based vaccines and diagnostic tools.

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